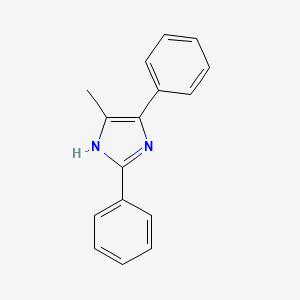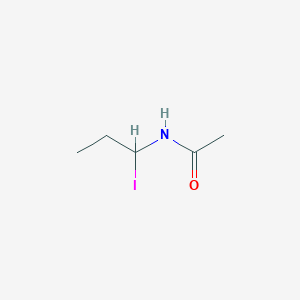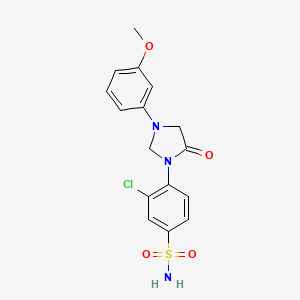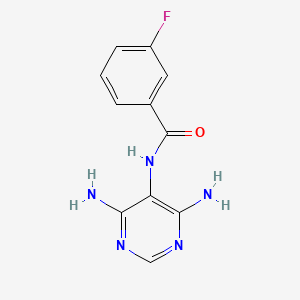
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide is a compound that belongs to the class of aminopyrimidines It is characterized by the presence of a pyrimidine ring substituted with amino groups at positions 4 and 6, and a formamido group at position 5, along with a fluorobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. This often involves the use of reagents such as ammonia or amines, and catalysts to facilitate the formation of the ring structure.
Substitution Reactions: The amino groups are introduced at positions 4 and 6 of the pyrimidine ring through substitution reactions. Common reagents used in these reactions include ammonia or primary amines.
Introduction of the Formamido Group: The formamido group is introduced at position 5 of the pyrimidine ring through formylation reactions. This step may involve the use of formic acid or formamide as reagents.
Attachment of the Fluorobenzamide Moiety: The final step involves the attachment of the fluorobenzamide moiety to the pyrimidine ring. This is typically achieved through amide bond formation reactions, using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the amino groups or the formamido group may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the formamido group to an amino group or reduce other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrimidine ring or the fluorobenzamide moiety are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents such as halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery and development. It may exhibit pharmacological activities such as anticancer, antimicrobial, or anti-inflammatory effects.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
類似化合物との比較
Similar Compounds
4,6-diamino-5-formamidopyrimidine: This compound is structurally similar, with a formamido group at position 5 of the pyrimidine ring.
4,6-diamino-5-n-formamidopyrimidine: Another similar compound with a formamido group at position 5.
4,6-diamino-5-(formylamino)-pyrimidine: Similar structure with a formylamino group at position 5.
Uniqueness
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic profile and biological activity compared to similar compounds.
特性
| 501659-57-0 | |
分子式 |
C11H10FN5O |
分子量 |
247.23 g/mol |
IUPAC名 |
N-(4,6-diaminopyrimidin-5-yl)-3-fluorobenzamide |
InChI |
InChI=1S/C11H10FN5O/c12-7-3-1-2-6(4-7)11(18)17-8-9(13)15-5-16-10(8)14/h1-5H,(H,17,18)(H4,13,14,15,16) |
InChIキー |
HKBRECJHGZYVLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=C(N=CN=C2N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)
![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
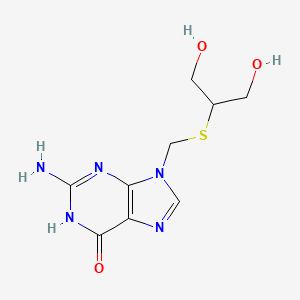
![1-(Azetidin-3-yl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/no-structure.png)
